molecular formula C19H21ClN2OS B1668631 Chloracyzine CAS No. 800-22-6

Chloracyzine

Cat. No.: B1668631
CAS No.: 800-22-6
M. Wt: 360.9 g/mol
InChI Key: ZZKWNLZUYAGVOT-UHFFFAOYSA-N
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Description

Chloracyzine is a compound belonging to the phenothiazine class, primarily known for its antidepressant and coronary vasodilator properties. It was invented in Russia and is used as an anti-anginal agent. Unlike other phenothiazines, this compound does not exhibit antipsychotic activity but was the first Russian tricyclic drug with antidepressant action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloracyzine involves the reaction of 2-chlorophenothiazine with diethylamino-propanone. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The detailed reaction conditions, including temperature, solvents, and catalysts, are crucial for achieving high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The use of advanced technologies and equipment helps in optimizing the production process, reducing costs, and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Chloracyzine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound into its reduced forms, altering its pharmacological properties.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, each with unique chemical and pharmacological properties.

Scientific Research Applications

Chloracyzine has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studying the reactivity and properties of phenothiazines.

    Biology: Investigated for its effects on cellular processes and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases and depression.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

Chloracyzine exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Chloracyzine is unique among phenothiazines due to its specific combination of antidepressant and coronary vasodilator properties. Similar compounds include:

    Chlorpromazine: Primarily used as an antipsychotic.

    Thioridazine: Another phenothiazine with antipsychotic properties.

    Imipramine: A tricyclic antidepressant with different pharmacological effects.

This compound’s distinct lack of antipsychotic activity and its dual action as an antidepressant and coronary vasodilator set it apart from these similar compounds .

Properties

CAS No.

800-22-6

Molecular Formula

C19H21ClN2OS

Molecular Weight

360.9 g/mol

IUPAC Name

1-(2-chlorophenothiazin-10-yl)-3-(diethylamino)propan-1-one

InChI

InChI=1S/C19H21ClN2OS/c1-3-21(4-2)12-11-19(23)22-15-7-5-6-8-17(15)24-18-10-9-14(20)13-16(18)22/h5-10,13H,3-4,11-12H2,1-2H3

InChI Key

ZZKWNLZUYAGVOT-UHFFFAOYSA-N

SMILES

CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl

Canonical SMILES

CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl

Appearance

Solid powder

Color/Form

CRYSTALS FROM HEXANE OR ETHER

melting_point

109.0 °C
108-110 °C

68-36-0

Pictograms

Corrosive; Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

1045-82-5 (hydrochloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,4-bis(trichloromethyl)benzene
chloxyl
Hetol
hexachloro-4-xylene
hexachloro-p-xylene
hexachloroparaxylol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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